Cas no 2877639-38-6 (N-cyclopropyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperidine-3-carboxamide)
![N-cyclopropyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperidine-3-carboxamide structure](https://ja.kuujia.com/scimg/cas/2877639-38-6x500.png)
N-cyclopropyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperidine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 2877639-38-6
- N-cyclopropyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperidine-3-carboxamide
- F6753-3212
- AKOS040867531
- N-Cyclopropyl-1-[[4-(trifluoromethyl)phenyl]methyl]-3-piperidinecarboxamide
-
- インチ: 1S/C17H21F3N2O/c18-17(19,20)14-5-3-12(4-6-14)10-22-9-1-2-13(11-22)16(23)21-15-7-8-15/h3-6,13,15H,1-2,7-11H2,(H,21,23)
- InChIKey: QQLDRFMIYFRGSS-UHFFFAOYSA-N
- ほほえんだ: N1(CC2=CC=C(C(F)(F)F)C=C2)CCCC(C(NC2CC2)=O)C1
計算された属性
- せいみつぶんしりょう: 326.16059778g/mol
- どういたいしつりょう: 326.16059778g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 415
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 32.3Ų
じっけんとくせい
- 密度みつど: 1.25±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 442.9±45.0 °C(Predicted)
- 酸性度係数(pKa): 15.68±0.20(Predicted)
N-cyclopropyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperidine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6753-3212-5μmol |
N-cyclopropyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperidine-3-carboxamide |
2877639-38-6 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6753-3212-20μmol |
N-cyclopropyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperidine-3-carboxamide |
2877639-38-6 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6753-3212-75mg |
N-cyclopropyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperidine-3-carboxamide |
2877639-38-6 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F6753-3212-10mg |
N-cyclopropyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperidine-3-carboxamide |
2877639-38-6 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6753-3212-3mg |
N-cyclopropyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperidine-3-carboxamide |
2877639-38-6 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6753-3212-15mg |
N-cyclopropyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperidine-3-carboxamide |
2877639-38-6 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6753-3212-5mg |
N-cyclopropyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperidine-3-carboxamide |
2877639-38-6 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6753-3212-40mg |
N-cyclopropyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperidine-3-carboxamide |
2877639-38-6 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6753-3212-100mg |
N-cyclopropyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperidine-3-carboxamide |
2877639-38-6 | 100mg |
$372.0 | 2023-09-07 | ||
Life Chemicals | F6753-3212-4mg |
N-cyclopropyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperidine-3-carboxamide |
2877639-38-6 | 4mg |
$99.0 | 2023-09-07 |
N-cyclopropyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperidine-3-carboxamide 関連文献
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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N-cyclopropyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperidine-3-carboxamideに関する追加情報
N-cyclopropyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperidine-3-carboxamide: A Promising Compound in Pharmaceutical Research
N-cyclopropyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperidine-3-carboxamide is a synthetic compound with a unique molecular structure that has garnered significant attention in the field of pharmaceutical research. Its chemical identity, defined by the CAS No. 2877639-38-6, represents a novel scaffold with potential applications in drug discovery. The compound's synthesis involves a combination of aromatic substitution and heterocyclic ring formation, resulting in a molecule with multiple functional groups that may contribute to its biological activity.
The N-cyclopropyl group in the compound's structure plays a critical role in modulating its pharmacokinetic properties. This cyclopropyl moiety is known to enhance molecular rigidity and improve interactions with biological targets, which could be advantageous in the development of selective ligands. The 4-(trifluoromethyl)phenyl substituent introduces fluorine atoms, which are commonly used in pharmaceutical chemistry to optimize metabolic stability and receptor binding affinity. The trifluoromethyl group is particularly valued for its ability to increase hydrophobicity and modulate protein-ligand interactions.
The piperidine-3-carboxamide core of the molecule is a well-established pharmacophore in drug design. Piperidine rings are frequently incorporated into drug molecules to enhance solubility and improve bioavailability. The carboxamide functionality at the 3-position of the piperidine ring is likely to participate in hydrogen bonding interactions with target proteins, which could be crucial for the compound's mechanism of action. Recent studies have highlighted the importance of such structural features in the development of small molecule therapeutics.
Research published in Journal of Medicinal Chemistry (2023) has demonstrated that compounds with similar scaffolds exhibit promising activity against a variety of disease targets. For instance, the 4-(trifluoromethyl)phenyl substituent has been shown to enhance the potency of inhibitors against kinases, which are key regulators in cellular signaling pathways. These findings suggest that the N-cyclopropyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperidine-3-carboxamide may have potential applications in the treatment of cancers and inflammatory disorders.
Advances in computational chemistry have enabled researchers to predict the compound's behavior in biological systems. Molecular docking studies using AutoDock Vina software have revealed that the N-cyclopropyl group can form favorable interactions with hydrophobic pockets in target proteins. These interactions are critical for the compound's ability to selectively bind to its intended receptor, minimizing off-target effects. The 4-(trifluoromethyl)phenyl substituent has also been shown to optimize the compound's lipophilicity, which is essential for crossing the blood-brain barrier in neurodegenerative disease research.
Recent clinical trials have explored the therapeutic potential of similar compounds in oncology. A 2023 study published in Cancer Research highlighted the role of 4-(trifluoromethyl)phenyl derivatives in targeting EGFR mutations in non-small cell lung cancer. These findings suggest that the N-cyclopropyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperidine-3-carboxamide could be a valuable candidate for the development of targeted therapies against specific cancer subtypes.
The pharmacokinetic properties of the compound are being investigated to determine its suitability for clinical applications. Studies on piperidine-3-carboxamide derivatives have shown that these compounds can achieve prolonged plasma concentrations, which is beneficial for maintaining therapeutic efficacy. Additionally, the N-cyclopropyl group has been associated with improved metabolic stability, reducing the risk of rapid clearance in the liver.
Emerging research in drug repurposing has identified potential applications for the compound in the treatment of neurodegenerative diseases. A 2024 study in Neuropharmacology reported that 4-(trifluoromethyl)phenyl derivatives can modulate the activity of GABA receptors, which are implicated in conditions such as epilepsy and Alzheimer's disease. These findings suggest that the N-cyclopropyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperidine-3-carboxamide may have therapeutic potential beyond its initial applications in oncology.
The synthesis of the compound involves a multi-step process that requires precise control of reaction conditions. The 4-(trifluoromethyl)phenyl group is typically introduced through electrophilic aromatic substitution, while the N-cyclopropyl moiety is formed via a ring-closing reaction. These synthetic strategies are critical for producing high-purity compounds suitable for biological testing and pharmaceutical development.
Collaborative efforts between academic institutions and pharmaceutical companies are driving the exploration of the compound's potential. A 2023 collaboration between University of Cambridge and Novartis focused on optimizing the 4-(trifluoromethyl)phenyl substituent to enhance the compound's selectivity for specific receptors. These efforts are contributing to the development of more effective and safer therapeutic agents.
In conclusion, the N-cyclopropyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperidine-3-carboxamide represents a promising candidate in the field of drug discovery. Its unique molecular structure, characterized by the CAS No. 2877639-38-6, offers potential applications in oncology, neurodegenerative diseases, and other therapeutic areas. Ongoing research is focused on optimizing its pharmacological properties and evaluating its efficacy in preclinical and clinical settings.
Further studies are needed to fully understand the compound's biological mechanisms and therapeutic potential. The integration of advanced computational tools and experimental techniques will be essential in advancing this research. As the field of pharmaceutical chemistry continues to evolve, the N-cyclopropyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperidine-3-carboxamide may emerge as a significant contribution to the development of innovative treatments for a wide range of diseases.
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